molecular formula C9H10N4 B6205255 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine CAS No. 1177269-08-7

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine

Cat. No.: B6205255
CAS No.: 1177269-08-7
M. Wt: 174.20 g/mol
InChI Key: VRLDNDUQXQYPLZ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methylimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar coordination properties.

    2-aminopyridine: A pyridine derivative with similar nucleophilic properties.

    5-amino-1-methylimidazole: A compound with similar structural features but different reactivity.

Uniqueness

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine is unique due to the combination of imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .

Properties

CAS No.

1177269-08-7

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-13-6-11-5-8(13)7-2-3-9(10)12-4-7/h2-6H,1H3,(H2,10,12)

InChI Key

VRLDNDUQXQYPLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN=C(C=C2)N

Purity

95

Origin of Product

United States

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